Telmisartan

Catalog No.
S544872
CAS No.
144701-48-4
M.F
C33H30N4O2
M. Wt
514.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telmisartan

CAS Number

144701-48-4

Product Name

Telmisartan

IUPAC Name

2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid

Molecular Formula

C33H30N4O2

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)

InChI Key

RMMXLENWKUUMAY-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C

Solubility

Practically insoluble
Practically insoluble in water and in the pH range of 3 to 9
Sparingly soluble in strong acid (except insoluble in hydrochloric acid) and soluble in strong base.
3.50e-03 g/L

Synonyms

4'-((1,4'-dimethyl-2'-propyl(2,6'-bi-1H-benzimidazol)-1'-yl)methyl)-(1,1'-biphenyl)-2-carboxylic acid, BIBR 277, BIBR-277, Micardis, Pritor, telmisartan

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C

Description

The exact mass of the compound Telmisartan is 514.2369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insolublepractically insoluble in water and in the ph range of 3 to 9sparingly soluble in strong acid (except insoluble in hydrochloric acid) and soluble in strong base.in water, 2.8x10-6 mgl at 25 °c (est)3.50e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759811. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds. It belongs to the ontological category of carboxybiphenyl in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agents acting on the renin-angiotensin system, Angiotensin II antagonists and diuretics -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Telmisartan in Hypertension Management

Telmisartan is a medication belonging to a class of drugs called angiotensin II receptor blockers (ARBs). Scientific research has extensively investigated its efficacy in managing hypertension (high blood pressure) . Here's how Telmisartan works:

  • Angiotensin II and Blood Pressure: Angiotensin II is a hormone that constricts blood vessels, leading to increased blood pressure.
  • Blocking the Angiotensin II Receptor: Telmisartan blocks the action of angiotensin II by binding to its receptors on blood vessel walls. This relaxes the vessels, allowing for easier blood flow and ultimately lowering blood pressure.

Telmisartan and Potential Benefits beyond Blood Pressure Control

While Telmisartan's primary application lies in hypertension management, ongoing research explores its potential benefits in other areas:

  • Reduced Risk of Dementia in Type 2 Diabetes: A study published in PLOS Medicine suggests that long-term Telmisartan use in patients with type 2 diabetes and hypertension might be associated with a lower risk of dementia compared to other ARBs . Further research is needed to confirm this association and understand the underlying mechanisms.
  • Investigating Cancer Risk: An initial meta-analysis raised concerns about a potential link between Telmisartan and increased cancer risk. However, subsequent studies haven't confirmed this association. Research like the one published in the American Journal of Hypertension compared Telmisartan to other ARBs and found no increased risk of cancer linked specifically to Telmisartan .

Telmisartan is a pharmaceutical compound classified as an angiotensin II receptor antagonist, primarily used in the treatment of hypertension (high blood pressure) and related cardiovascular conditions. It selectively blocks the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure and fluid balance in the body. Telmisartan is known for its high affinity for the angiotensin II receptor type 1, being approximately 3000 times more selective for this receptor compared to the angiotensin II type 2 receptor. This unique property allows it to effectively inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure .

The compound is chemically characterized by the formula C33H30N4O2, with a molecular weight of 514.62 g/mol. Its structure includes a benzimidazole moiety, which contributes to its pharmacological activity .

Telmisartan's mechanism of action centers on its antagonism of the angiotensin II receptor. Angiotensin II is a hormone that causes blood vessels to constrict, leading to increased blood pressure. By competitively binding to the receptor, telmisartan prevents angiotensin II from exerting its vasoconstrictive effect, allowing blood vessels to relax and lowering blood pressure [].

During its synthesis and metabolism. The primary reaction involves its formation through various synthetic pathways that utilize cross-coupling techniques, such as Suzuki coupling and reductive amination .

  • Suzuki Coupling: This reaction involves the coupling of aryl boronic acids with halogenated compounds to form biaryl structures essential for telmisartan's activity.
  • Reductive Amination: This reaction is crucial for constructing the benzimidazole core of telmisartan. It typically follows the formation of an imine intermediate, which is then reduced to yield the final product.

In terms of metabolism, telmisartan is minimally metabolized by hepatic pathways, primarily undergoing glucuronidation to form inactive metabolites .

Telmisartan exhibits significant biological activity as an antihypertensive agent. Its mechanism of action includes:

  • Angiotensin II Receptor Blockade: By blocking the angiotensin II type 1 receptor, telmisartan prevents vasoconstriction and reduces aldosterone secretion, leading to decreased blood pressure.
  • Peroxisome Proliferator-Activated Receptor Gamma Modulation: Telmisartan also acts as a partial agonist for peroxisome proliferator-activated receptor gamma, which may enhance glucose metabolism and provide protective effects against metabolic syndrome .

Clinical studies have demonstrated its effectiveness in lowering blood pressure and improving outcomes in patients with heart failure and diabetic kidney disease .

The synthesis of telmisartan has evolved over time, with various methods reported in literature:

  • Initial Synthesis: The first reported synthesis involved acylation of 4-amino-3-methyl benzoic acid followed by several steps including nitration and cyclization to form the benzimidazole structure .
  • Modern Techniques: Recent methodologies emphasize more efficient routes using cross-coupling reactions. For instance, a notable synthesis involves the cross-coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, yielding telmisartan with higher efficiency and fewer steps .
  • Decarboxylative Cross-Coupling: Another innovative approach utilizes decarboxylative cross-coupling techniques that streamline the synthesis process while maintaining high yields .

Telmisartan's primary applications include:

  • Hypertension Management: It is widely prescribed for controlling high blood pressure.
  • Heart Failure Treatment: Telmisartan is used to manage heart failure symptoms and improve patient outcomes.
  • Diabetic Kidney Disease: The drug has shown benefits in protecting renal function in diabetic patients due to its dual action on blood pressure and metabolic regulation .

Telmisartan has been studied for its interactions with various medications and substances:

  • Potassium Levels: It can increase serum potassium levels; thus, caution is advised when combined with potassium-sparing diuretics or potassium supplements .
  • Drug Interactions: Co-administration with nonsteroidal anti-inflammatory drugs may reduce its antihypertensive efficacy. Additionally, it should be used cautiously with other antihypertensive agents due to potential additive effects on blood pressure .

Clinical monitoring for adverse effects such as hypotension or hyperkalemia is essential when prescribing telmisartan alongside these medications.

Telmisartan belongs to a class of drugs known as angiotensin II receptor antagonists (ARBs). Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
LosartanFirst ARB developed; lower affinity for AT1 receptor than telmisartan.
ValsartanSimilar mechanism; used primarily for hypertension but has different pharmacokinetics.
IrbesartanNotable for its use in diabetic nephropathy; exhibits different side effect profile compared to telmisartan.
OlmesartanHas been associated with gastrointestinal side effects; offers unique dosing advantages due to longer half-life.

Telmisartan stands out due to its high selectivity for the angiotensin II type 1 receptor and additional PPAR-gamma agonistic properties, which may confer metabolic benefits not seen with other ARBs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to slightly yellowish solid
White solid

XLogP3

6.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

514.23687621 g/mol

Monoisotopic Mass

514.23687621 g/mol

Heavy Atom Count

39

LogP

7.7
log Kow = 8.42 (est)
7.7

Appearance

White to off-white solid powder

Melting Point

261-263 °C
261 - 263 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U5SYW473RQ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 38 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 36 of 38 companies with hazard statement code(s):;
H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (91.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Telmisartan is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Used alone or in combination with other classes of antihypertensives for the treatment of hypertension. Also used in the treatment of diabetic nephropathy in hypertensive patients with type 2 diabetes mellitus, as well as the treatment of congestive heart failure (only in patients who cannot tolerate ACE inhibitors).
HypertensionTreatment of essential hypertension in adults. Cardiovascular preventionReduction of cardiovascular morbidity in patients with: manifest atherothrombotic cardiovascular disease (history of coronary heart disease, stroke, or peripheral arterial disease) or; type 2 diabetes mellitus with documented target organ damage.
HypertensionTreatment of essential hypertension in adults. Cardiovascular preventionReduction of cardiovascular morbidity in patients with: manifest atherothrombotic cardiovascular disease (history of coronary heart disease or peripheral arterial disease) or; type 2 diabetes mellitus with documented target organ damage.
HypertensionTreatment of essential hypertension in adults. Cardiovascular preventionReduction of cardiovascular morbidity in patients with: manifest atherothrombotic cardiovascular disease (history of coronary heart disease, stroke, or peripheral arterial disease) or; type-2 diabetes mellitus with documented target-organ damage.
Treatment of essential hypertension in adults.
Treatment of essential hypertension in adults
Reduction of proteinuria associated with chronic kidney disease (CKD).
Treatment of essential hypertension in adults: Add on therapyOnduarp is indicated in adults whose blood pressure is not adequately controlled on amlodipine. Replacement therapyAdult patients receiving telmisartan and amlodipine from separate tablets can instead receive tablets of Onduarp containing the same component doses.

Livertox Summary

Telmisartan is an angiotensin II receptor blocker used in the therapy of hypertension. Telmisartan is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.

Drug Classes

Angiotensin II Receptor Antagonists

Therapeutic Uses

Angiotensin II Type 1 Receptor Blockers; Antihypertensive Agents
Micardis is indicated for the treatment of hypertension, to lower blood pressure. Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions. These benefits have been seen in controlled trials of antihypertensive drugs from a wide variety of pharmacologic classes including the class to which this drug principally belongs. Control of high blood pressure should be part of comprehensive cardiovascular risk management, including, as appropriate, lipid control, diabetes management, antithrombotic therapy, smoking cessation, exercise, and limited sodium intake. Many patients will require more than one drug to achieve blood pressure goals. ... Numerous antihypertensive drugs, from a variety of pharmacologic classes and with different mechanisms of action, have been shown in randomized controlled trials to reduce cardiovascular morbidity and mortality, and it can be concluded that it is blood pressure reduction, and not some other pharmacologic property of the drugs, that is largely responsible for those benefits. The largest and most consistent cardiovascular outcome benefit has been a reduction in the risk of stroke, but reductions in myocardial infarction and cardiovascular mortality also have been seen regularly. Elevated systolic or diastolic pressure causes increased cardiovascular risk, and the absolute risk increase per mmHg is greater at higher blood pressures, so that even modest reductions of severe hypertension can provide substantial benefit. Relative risk reduction from blood pressure reduction is similar across populations with varying absolute risk, so the absolute benefit is greater in patients who are at higher risk independent of their hypertension (for example, patients with diabetes or hyperlipidemia), and such patients would be expected to benefit from more aggressive treatment to a lower blood pressure goal. Some antihypertensive drugs have smaller blood pressure effects (as monotherapy) in black patients, and many antihypertensive drugs have additional approved indications and effects (e.g., on angina, heart failure, or diabetic kidney disease). These considerations may guide selection of therapy. /Micardis/ may be used alone or in combination with other antihypertensive agents /Included in US product labeling/
Micardis is indicated for reduction of the risk of myocardial infarction, stroke, or death from cardiovascular causes in patients 55 years of age or older at high risk of developing major cardiovascular events who are unable to take ACE inhibitors. High risk for cardiovascular events can be evidenced by a history of coronary artery disease, peripheral arterial disease, stroke, transient ischemic attack, or high-risk diabetes (insulin-dependent or non-insulin dependent) with evidence of end-organ damage. Micardis can be used in addition to other needed treatment (such as antihypertensive, antiplatelet or lipid-lowering therapy). Studies of telmisartan in this setting do not exclude the possibility that telmisartan may not preserve a meaningful fraction of the effect of the ACE inhibitor to which it was compared. Consider using the ACE inhibitor first, and, if it is stopped for cough only, consider re-trying the ACE inhibitor after the cough resolves. /Included in US product label/
Both angiotensin II receptor antagonists /including telmisartan/ and ACE inhibitors have been shown to slow the rate of progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy, and use of a drug from either class is recommended in such patients. /NOT included in US product label/
For more Therapeutic Uses (Complete) data for TELMISARTAN (8 total), please visit the HSDB record page.

Pharmacology

Telmisartan is an orally active nonpeptide angiotensin II antagonist that acts on the AT1 receptor subtype. It has the highest affinity for the AT1 receptor among commercially available ARBS and has minimal affinity for the AT2 receptor. New studies suggest that telmisartan may also have PPARγ agonistic properties that could potentially confer beneficial metabolic effects, as PPARγ is a nuclear receptor that regulates specific gene transcription, and whose target genes are involved in the regulation of glucose and lipid metabolism, as well as anti-inflammatory responses. This observation is currently being explored in clinical trials. Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium. Telmisartan works by blocking the vasoconstrictor and aldosterone secretory effects of angiotensin II.
Telmisartan is a benzimidazole derivative and a non-peptide angiotensin II receptor antagonist with antihypertensive property. Telmisartan selectively antagonizes angiotensin II binding to the AT1 subtype receptor, located in vascular smooth muscle and adrenal gland. The antagonism results in vasodilation and inhibits the angiotensin II-mediated aldosterone production, which in turn leading to a decrease in sodium and water as well as an increase in potassium excretion leading to a subsequent reduction in blood pressure.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C09DA07
C09CA07
C09DB04
QC09CA07
C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09C - Angiotensin ii receptor blockers (arbs), plain
C09CA - Angiotensin ii receptor blockers (arbs), plain
C09CA07 - Telmisartan

Mechanism of Action

Telmisartan interferes with the binding of angiotensin II to the angiotensin II AT1-receptor by binding reversibly and selectively to the receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. Telmisartan does not inhibit the angiotensin converting enzyme, other hormone receptors, or ion channels. Studies also suggest that telmisartan is a partial agonist of PPARγ, which is an established target for antidiabetic drugs. This suggests that telmisartan can improve carbohydrate and lipid metabolism, as well as control insulin resistance without causing the side effects that are associated with full PPARγ activators.
Migration of CD4-positive lymphocytes into the vessel wall represents an important step in early atherogenesis. Telmisartan is an angiotensin type 1 receptor (AT1R) blocker with peroxisome proliferator-activated receptor (PPAR)-gamma-activating properties. The present study examined the effect of telmisartan on CD4-positive cell migration and the role of PPARgamma in this context. CD4-positive lymphocytes express both the AT1R and PPARgamma. Stimulation of CD4-positive lymphocytes with stromal cell-derived factor (SDF)-1 leads to a 4.1+/-3.1-fold increase in cell migration. Pretreatment of cells with telmisartan reduces this effect in a concentration-dependent manner to a maximal 1.6+/-0.7-fold induction at 10 mumol/L of telmisartan (P<0.01 compared with SDF-1-treated cells; n=22). Three different PPARgamma activators, rosiglitazone, pioglitazone, and GW1929, had similar effects, whereas eprosartan, a non-PPARgamma-activating AT1R blocker, did not affect chemokine-induced lymphocyte migration. Telmisartan's effect on CD4-positive lymphocyte migration was mediated through an early inhibition of chemokine-induced phosphatidylinositol 3-kinase activity. Downstream, telmisartan inhibited F-actin formation, as well as intercellular adhesion molecule-3 translocation. Transfection of CD4-positive lymphocytes with PPARgamma small interfering RNA abolished telmisartan's effect on migration, whereas blockade of the AT1R had no such effect. Telmisartan inhibits chemokine-induced CD4-positive cell migration independent of the AT1R via PPARgamma. These data provide a novel mechanism to explain how telmisartan modulates lymphocyte activation by its PPARgamma-activating properties.
Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium. Telmisartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland. Its action is therefore independent of the pathways for angiotensin II synthesis. There is also an AT2 receptor found in many tissues, but AT2 is not known to be associated with cardiovascular homeostasis. Telmisartan has much greater affinity (>3,000 fold) for the AT1 receptor than for the AT2 receptor. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is widely used in the treatment of hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because telmisartan does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Telmisartan does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and angiotensin II circulating levels do not overcome the effect of telmisartan on blood pressure.
... The receptor-independent protective role of an angiotensin II receptor 1 blocker (ARB) /was investigated/ using primary-cultured mesangial cells from angiotensin II receptor 1 knockout or wild-type mice and a highly lipophilic ARB, telmisartan. Intracellular reactive oxygen species were estimated using a fluorogenic probe, CM-H2DCFDA. Non-angiotensin II-induced reactive oxygen species production was generated by exposing cells to hydrogen peroxide alone or after treatment with telmisartan. Flow cytometry analysis showed that angiotensin II induced an increase in oxidant production in a dose-dependent manner in wild-type cells, but not in knockout cells. In contrast, hydrogen peroxide induced oxidative stress in both wild-type and knockout cells. Interestingly, telmisartan attenuated the oxidative stress induced by hydrogen peroxide in both cells, suggesting that it acted via a receptor-independent antioxidant effect. Intracellular concentrations of telmisartan were confirmed by high-performance liquid chromatography analysis. Expression of plasminogen activator inhibitor 1, which is stimulated by oxidative stress, was also attenuated by telmisartan in a receptor-independent as well as receptor-dependent manner. Telmisartan did not change expression levels of antioxidative enzymes such as catalase or glutathione peroxidase. Furthermore, the amelioration of oxidative stress by telmisartan did not involve the peroxisome proliferator-activated receptor-gamma pathway. Telmisartan inhibits intracellular oxidative stress, at least in part, in a receptor-independent manner, possibly owing to its lipophilic and antioxidant structure.
Telmisartan, an angiotensin II type 1 receptor (AT1R) antagonist, was found to have a unique property: it is a partial agonist of peroxisome proliferator-activated receptor gamma (PPARgamma). ... /This study/ examined whether telmisartan affects AT1R expression in vascular smooth muscle cells ... derived from the thoracic aorta of Wistar-Kyoto rat. ... Telmisartan decreased the expression of AT1R at the mRNA and protein levels in a dose- and time-dependent manner. Decreased AT1R promoter activity with unchanged mRNA stability suggested that telmisartan suppressed AT1R gene expression at the transcriptional level. However, the expression of AT1R was not suppressed by other AT1R antagonists such as candesartan or olmesartan. Since the suppression of AT1R expression was prevented by pretreatment with GW9662, a PPARgamma antagonist, PPARgamma should have participated in the process. The deletion and mutation analysis of the AT1R gene promoter indicated that a GC box located in the proximal promoter region is responsible for the telmisartan-induced downregulation. Data provides a novel insight into an effect of telmisartan: telmisartan inhibits AT1R gene expression through PPARgamma activation. The dual inhibition of angiotensin II function by telmisartan - AT1R blockade and downregulation - would contribute to more complete inhibition of the renin-angiotensin system.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]

Vapor Pressure

9.33X10-20 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

144701-48-4

Absorption Distribution and Excretion

Oral telmisartan follows nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg. Both Cmax and AUC present greater than proportional increases at higher doses. With once-daily dosing, telmisartan has trough plasma concentrations of about 10% to 25% of peak plasma concentrations. The absolute bioavailability of telmisartan depends on the dosage. At 40 mg and 160 mg, the bioavailability was 42% and 58%, respectively. Food slightly decreases bioavailability. For instance, when the 40 mg dose is administered with food, a decrease of about 6% is seen, and with the 160 mg dose, there is a decrease of about 20%.
Following either intravenous or oral administration of 14C-labeled telmisartan, most of the administered dose (>97%) was eliminated unchanged in feces via biliary excretion; only minute amounts were found in the urine (0.91% and 0.49% of total radioactivity, respectively).
Telmisartan has a volume of distribution of approximately 500 liters.
Telmisartan has a total plasma clearance of >800 mL/min.
Following either intravenous or oral administration of (14)C-labeled telmisartan, most of the administered dose (>97%) was eliminated unchanged in feces via biliary excretion; only minute amounts were found in the urine (0.91% and 0.49% of total radioactivity, respectively).
Following oral administration, peak concentrations (Cmax) of telmisartan are reached in 0.5 to 1 hour after dosing. Food slightly reduces the bioavailability of telmisartan, with a reduction in the area under the plasma concentration-time curve (AUC) of about 6% with the 40 mg tablet and about 20% after a 160 mg dose. The absolute bioavailability of telmisartan is dose dependent. At 40 and 160 mg the bioavailability was 42% and 58%, respectively. The pharmacokinetics of orally administered telmisartan are nonlinear over the dose range 20 to 160 mg, with greater than proportional increases of plasma concentrations (Cmax and AUC) with increasing doses. Telmisartan shows bi-exponential decay kinetics with a terminal elimination half life of approximately 24 hours. Trough plasma concentrations of telmisartan with once daily dosing are about 10% to 25% of peak plasma concentrations. Telmisartan has an accumulation index in plasma of 1.5 to 2.0 upon repeated once daily dosing.
Telmisartan is highly bound to plasma proteins (>99.5%), mainly albumin and a1 - acid glycoprotein. Plasma protein binding is constant over the concentration range achieved with recommended doses. The volume of distribution for telmisartan is approximately 500 liters indicating additional tissue binding.
It is not known whether telmisartan is excreted in human milk, but telmisartan was shown to be present in the milk of lactating rats.
To study the pharmacolkinetics of telmisartan in healthy Chinese male subjects after oral administration of two dosage levels, 36 healthy subjects were divided into two groups and given a single oral dose of 40 or 80 mg telmisartan (CAS 144701-48-4, MicardisPlus). A sensitive liquid chromatography-tandem mass spectrometry method (LC-MS-MS) was used for the determination of telmisartan in plasma. Both, a non-compartmental and compartmental method were used for analysis of parameters of kinetics. The main pharmacokinetic parameters of the 40 mg and 80 mg regimen group were as follows: t(max) (1.76 +/- 1.75) h, (1.56 +/- 1.09) h, C(max) (163.2 +/- 128.4) ng/mL, (905.7 +/- 583.4) ng/mL, t1/2 (23.6 +/- 10.8) h, (23.0 +/- 6.4) h, AUC(o-t) (1456 +/- 1072) ng x h/mL, (6759 +/- 3754) ng x h/mL, AUC(o-infinity (1611 +/- 1180) ng x h/mL, (7588 +/- 4661) ng x h/mL, respectively. After dose normalization, there was significant difference for main pharmacokinetic parameters C(max) AUC(o-t) and AUC(o-infinity) between two dosage level groups. The plasma concentration-time profile of telmisartan was characterized by a high degree of inter-individual variability and the disposition of telmisartan in healthy Chinese subjects was dose-dependent. The pharmacokinetic parameters C(max) and AUC(o-inifinity) of the 80 mg regimen group increased to about 5-fold compared to that of the 40 mg regimen group, but there was no significant difference for t(max) and t1/2 between the two dose groups.

Metabolism Metabolites

Minimally metabolized by conjugation to form a pharmacologically inactive acyl-glucuronide, the glucuronide of the parent compound is the only metabolite that has been identified in human plasma and urine. The cytochrome P450 isoenzymes are not involved in the metabolism of telmisartan.
Telmisartan is metabolized by conjugation to form a pharmacologically inactive acyl glucuronide; the glucuronide of the parent compound is the only metabolite that has been identified in human plasma and urine. After a single dose, the glucuronide represents approximately 11% of the measured radioactivity in plasma. The cytochrome P450 isoenzymes are not involved in the metabolism of telmisartan.

Wikipedia

Telmisartan
Guanacastepene_A

Drug Warnings

/BOXED WARNING/ WARNING: FETAL TOXICITY. When pregnancy is detected, discontinue Micardis as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Micardis as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. In the unusual case that there is no appropriate alternative to therapy with drugs affecting the reninangiotensin system for a particular patient, apprise the mother of the potential risk to the fetus. Perform serial ultrasound examinations to assess the intra-amniotic environment. If oligohydramnios is observed, discontinue Micardis, unless it is considered lifesaving for the mother. Fetal testing may be appropriate, based on the week of pregnancy. Patients and physicians should be aware, however, that oligohydramnios may not appear until after the fetus has sustained irreversible injury.
Neonates with a history of in utero exposure to Micardis: If oliguria or hypotension occurs, direct attention toward support of blood pressure and renal perfusion. Exchange transfusions or dialysis may be required as a means of reversing hypotension and/or substituting for disordered renal function.
FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./
For more Drug Warnings (Complete) data for TELMISARTAN (17 total), please visit the HSDB record page.

Biological Half Life

Telmisartan displays bi-exponential decay kinetics with a terminal elimination half-life of approximately 24 hours.
Telmisartan shows bi-exponential decay kinetics with a terminal elimination half life of approximately 24 hours.

Use Classification

Human drugs -> Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Angiotensin II antagonists, plain -> Human pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Agents acting on the renin-angiotensin system, Angiotensin II antagonists, plain -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Cardiovascular system -> Human pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: N. Hauel et al, European Patent Office patent 502314 (1992 to Thomae).

Clinical Laboratory Methods

Analyte: telmisartan; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 305 nm (excitation) and 365 nm (emission); limit of quantitation: 2.5 ng/mL
Analyte: telmisartan; matrix: urine; procedure: high-performance liquid chromatography with fluorescence detection at 305 nm (excitation) and 365 nm (emission); limit of quantitation: 1 ng/mL

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F).

Interactions

In patients who are elderly, volume-depleted (including those on diuretic therapy), or with compromised renal function, co-administration of non-steroidal anti-inflammatory agents (NSAIDs), including selective selective cyclooxygenase-2 (COX-2) inhibitors, with angiotensin II receptor antagonists, including telmisartan, may result in deterioration of renal function, including possible acute renal failure. These effects are usually reversible. Monitor renal function periodically in patients receiving telmisartan and NSAID therapy. The antihypertensive effect of angiotensin II receptor antagonists, including telmisartan may be attenuated by NSAIDs including selective COX-2 inhibitors.
Do not co-administer aliskiren with Micardis in patients with diabetes. Avoid use of aliskiren with Micardis in patients with renal impairment (GFR <60 mL/min).
Reversible increases in serum lithium concentrations and toxicity have been reported during concomitant administration of lithium with angiotensin II receptor antagonists including Micardis. Therefore, monitor serum lithium levels during concomitant use.
Co-administration of telmisartan 80 mg once daily and ramipril 10 mg once daily to healthy subjects increases steady-state Cmax and AUC of ramipril 2.3- and 2.1-fold, respectively, and Cmax and AUC of ramiprilat 2.4- and 1.5-fold, respectively. In contrast, Cmax and AUC of telmisartan decrease by 31% and 16%, respectively. When co-administering telmisartan and ramipril, the response may be greater because of the possibly additive pharmacodynamic effects of the combined drugs, and also because of the increased exposure to ramipril and ramiprilat in the presence of telmisartan. Concomitant use of Micardis and ramipril is not recommended.
For more Interactions (Complete) data for TELMISARTAN (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Bakheit AH, Abd-Elgalil AA, Mustafa B, Haque A, Wani TA. Telmisartan. Profiles Drug Subst Excip Relat Methodol. 2015;40:371-429. doi: 10.1016/bs.podrm.2015.01.003. Epub 2015 Mar 31. Review. PubMed PMID: 26051689.
2: Takagi H, Umemoto T; All-Literature Investigation of Cardiovascular Evidence Group. A meta-analysis of randomized trials of telmisartan versus active controls for insulin resistance in hypertensive patients. J Am Soc Hypertens. 2014 Aug;8(8):578-92. doi: 10.1016/j.jash.2014.05.006. Epub 2014 May 15. Review. PubMed PMID: 25151319.
3: Wang JG, Pimenta E, Chwallek F. Comparative review of the blood pressure-lowering and cardiovascular benefits of telmisartan and perindopril. Vasc Health Risk Manag. 2014 Apr 5;10:189-200. doi: 10.2147/VHRM.S59429. eCollection 2014. Review. PubMed PMID: 24741317; PubMed Central PMCID: PMC3983078.
4: Pan G, Zhou X, Zhao J. Effect of telmisartan on atrial fibrillation recurrences in patients with hypertension: a systematic review and meta-analysis. Cardiovasc Ther. 2014 Aug;32(4):184-8. doi: 10.1111/1755-5922.12073. Review. PubMed PMID: 24645740.
5: Parati G, Schumacher H. Blood pressure variability over 24 h: prognostic implications and treatment perspectives. An assessment using the smoothness index with telmisartan-amlodipine monotherapy and combination. Hypertens Res. 2014 Mar;37(3):187-93. doi: 10.1038/hr.2013.145. Epub 2013 Dec 5. Review. PubMed PMID: 24305518.
6: Segura J, Ruilope LM. A review of the benefits of early treatment initiation with single-pill combinations of telmisartan with amlodipine or hydrochlorothiazide. Vasc Health Risk Manag. 2013;9:521-8. doi: 10.2147/VHRM.S48291. Epub 2013 Sep 16. Review. PubMed PMID: 24082785; PubMed Central PMCID: PMC3785401.
7: Kikuchi K, Tancharoen S, Ito T, Morimoto-Yamashita Y, Miura N, Kawahara K, Maruyama I, Murai Y, Tanaka E. Potential of the angiotensin receptor blockers (ARBs) telmisartan, irbesartan, and candesartan for inhibiting the HMGB1/RAGE axis in prevention and acute treatment of stroke. Int J Mol Sci. 2013 Sep 13;14(9):18899-924. doi: 10.3390/ijms140918899. Review. Erratum in: Int J Mol Sci. 2014;15(4):5410-1. PubMed PMID: 24065095; PubMed Central PMCID: PMC3794813.
8: Neldam S, Dahlöf B, Oigman W, Schumacher H. Early combination therapy with telmisartan plus amlodipine for rapid achievement of blood pressure goals. Int J Clin Pract. 2013 Sep;67(9):843-52. doi: 10.1111/ijcp.12180. Review. PubMed PMID: 23952464.
9: Vítovec J, Slíva J. [A fixed dose combination of telmisartan, and a thiazide diuretic in the treatment of hypertension]. Vnitr Lek. 2013 May;59(5):397-401. Review. Czech. PubMed PMID: 23767455.
10: Kjeldsen S, Mancia G, Schmieder R, Mattheus M, Unger T. An update on telmisartan/hydrochlorothiazide combinations for the management of hypertensive patients with additional cardiovascular risk factors. Expert Rev Cardiovasc Ther. 2013 Jun;11(6):673-82. doi: 10.1586/erc.13.63. Review. PubMed PMID: 23750676.
11: Kjeldsen SE, Schumacher H, Neldam S, Guthrie RM. Telmisartan/Hydrochlorothiazide combination therapy for the treatment of hypertension: a pooled analysis in older and younger patients. J Clin Hypertens (Greenwich). 2013 Jun;15(6):380-8. doi: 10.1111/jch.12089. Epub 2013 Apr 1. Review. PubMed PMID: 23730986.
12: Billecke SS, Marcovitz PA. Long-term safety and efficacy of telmisartan/amlodipine single pill combination in the treatment of hypertension. Vasc Health Risk Manag. 2013;9:95-104. doi: 10.2147/VHRM.S40963. Epub 2013 Mar 16. Review. PubMed PMID: 23662062; PubMed Central PMCID: PMC3606043.
13: Takagi H, Mizuno Y, Yamamoto H, Goto SN, Umemoto T; All-Literature Investigation of Cardiovascular Evidence Group. Effects of telmisartan therapy on interleukin-6 and tumor necrosis factor-alpha levels: a meta-analysis of randomized controlled trials. Hypertens Res. 2013 Apr;36(4):368-73. doi: 10.1038/hr.2012.196. Epub 2012 Dec 13. Review. PubMed PMID: 23235712.
14: Ley L, Schumacher H. Telmisartan plus amlodipine single-pill combination for the management of hypertensive patients with a metabolic risk profile (added-risk patients). Curr Med Res Opin. 2013 Jan;29(1):41-53. doi: 10.1185/03007995.2012.750601. Epub 2012 Dec 6. Review. PubMed PMID: 23157465.
15: Ruilope LM, Schumacher H. Telmisartan 80 mg/hydrochlorothiazide 25 mg single-pill combination in the treatment of hypertension. Expert Opin Pharmacother. 2012 Nov;13(16):2417-25. doi: 10.1517/14656566.2012.733698. Epub 2012 Oct 10. Review. PubMed PMID: 23051558.
16: Volpe M. Preventing cardiovascular events with angiotensin II receptor blockers: a closer look at telmisartan and valsartan. Expert Rev Cardiovasc Ther. 2012 Aug;10(8):1061-72. doi: 10.1586/erc.12.80. Review. PubMed PMID: 23030295.
17: Chopra A. (11)C-Labeled Telmisartan, an angiotensin II type 1 receptor antagonist. 2012 Jul 30 [updated 2012 Aug 30]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK100266/ PubMed PMID: 22953357.
18: Lacourcière Y. Telmisartan or valsartan alone or in combination with hydrochlorothiazide: a review. Clin Exp Hypertens. 2013;35(1):50-60. doi: 10.3109/10641963.2012.690468. Epub 2012 Aug 6. Review. PubMed PMID: 22866964.
19: Balakumar P, Bishnoi HK, Mahadevan N. Telmisartan in the management of diabetic nephropathy: a contemporary view. Curr Diabetes Rev. 2012 May;8(3):183-90. Review. PubMed PMID: 22429010.
20: Akhrass PR, McFarlane SI. Telmisartan and cardioprotection. Vasc Health Risk Manag. 2011;7:677-83. doi: 10.2147/VHRM.S9447. Epub 2011 Nov 15. Review. PubMed PMID: 22140319; PubMed Central PMCID: PMC3225351.

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